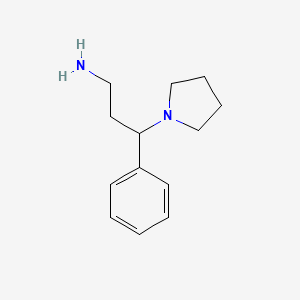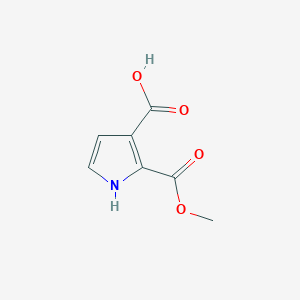
2-(methoxycarbonyl)-1H-pyrrole-3-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxycarbonyl)-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a methoxycarbonyl group and a carboxylic acid group attached to the pyrrole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of suitable precursors under acidic or basic conditions. For example, the reaction of an appropriate β-keto ester with ammonia or an amine can lead to the formation of the pyrrole ring. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of 2-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid may involve more scalable and efficient methods. One such method could be the catalytic cyclization of suitable precursors using metal catalysts. This approach can offer higher yields and better control over reaction conditions, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methoxycarbonyl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrrole-2,3-dicarboxylic acid, while reduction can yield pyrrole-3-carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
2-(Methoxycarbonyl)-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrole-2-carboxylic acid: Similar structure but lacks the methoxycarbonyl group.
Pyrrole-3-carboxylic acid: Similar structure but lacks the methoxycarbonyl group.
2-(Methoxycarbonyl)pyrrole: Similar structure but lacks the carboxylic acid group.
Uniqueness
2-(Methoxycarbonyl)-1H-pyrrole-3-carboxylic acid is unique due to the presence of both the methoxycarbonyl and carboxylic acid groups on the pyrrole ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds.
Propiedades
Fórmula molecular |
C7H7NO4 |
|---|---|
Peso molecular |
169.13 g/mol |
Nombre IUPAC |
2-methoxycarbonyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C7H7NO4/c1-12-7(11)5-4(6(9)10)2-3-8-5/h2-3,8H,1H3,(H,9,10) |
Clave InChI |
ISNPXPHPMZIMBP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CN1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


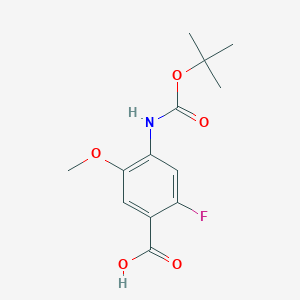

![1-Oxa-8-azaspiro[4.5]decan-7-one](/img/structure/B13569281.png)


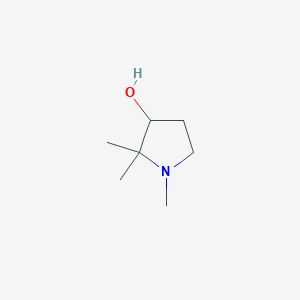
![[1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanaminehydrochloride](/img/structure/B13569299.png)

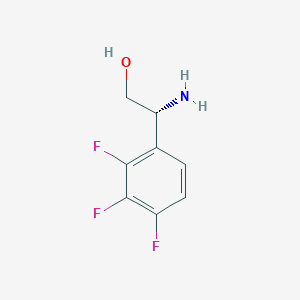
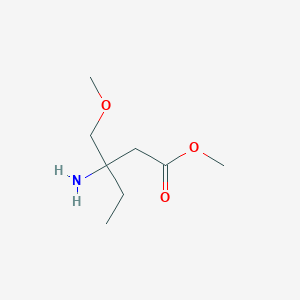


![Tert-butyl (2S)-2-([4-(aminomethyl)-1H-1,2,3-triazol-1-YL]methyl)pyrrolidine-1-carboxylate](/img/structure/B13569334.png)
